N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
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Overview
Description
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a chemical compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine undergoes several types of chemical reactions, including:
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for BOC deprotection.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Scientific Research Applications
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. Upon deprotection, the free amine can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is unique due to its specific structure, which includes a morpholine ring with a hydroxymethyl group and a BOC-protected amine. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and modifications .
Properties
CAS No. |
1427175-12-9 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
AHBGXKGISVQPDU-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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